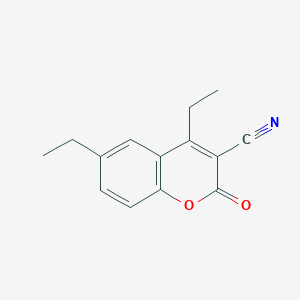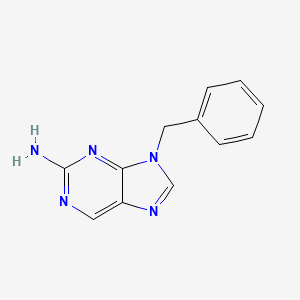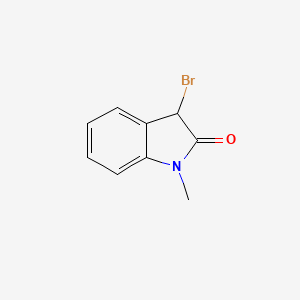
4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile is a member of the chromene family, which is known for its diverse biological and physicochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate. This reaction can be carried out under various conditions, including the use of piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, or basic Al2O3 under grinding conditions . A green synthesis method involves the use of dual-frequency ultrasonication, which provides high yields without the use of hazardous reagents .
Industrial Production Methods: Industrial production of this compound can be scaled up using the same synthetic routes mentioned above. The use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide, iodine, or phase transfer catalysts can enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include derivatives such as coumarin-3-carboxylic acid, coumarin-3-carboxamides, and various methine dyes .
Applications De Recherche Scientifique
4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes such as monoamine oxidase and α-chymotrypsin, which are involved in various biological processes . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
3-Cyanocoumarins: Known for their biological activities and used in the synthesis of various derivatives.
7-(Diethylamino)-2-oxo-2H-chromene-3-carbonitrile: Another chromene derivative with similar properties.
Uniqueness: 4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological and physicochemical properties. Its dual ethyl groups at positions 4 and 6 enhance its lipophilicity and potentially its biological activity compared to other chromene derivatives .
Propriétés
Formule moléculaire |
C14H13NO2 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
4,6-diethyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C14H13NO2/c1-3-9-5-6-13-11(7-9)10(4-2)12(8-15)14(16)17-13/h5-7H,3-4H2,1-2H3 |
Clé InChI |
JYMJOJSFORZSTJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)OC(=O)C(=C2CC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11881391.png)
![3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine](/img/structure/B11881406.png)







![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)

![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)

